molecular formula C17H10ClNOS B12900250 7-(1-Benzothiophen-2-yl)-5-chloroquinolin-8-ol CAS No. 648896-46-2

7-(1-Benzothiophen-2-yl)-5-chloroquinolin-8-ol

Cat. No.: B12900250
CAS No.: 648896-46-2
M. Wt: 311.8 g/mol
InChI Key: HKWYDSLFEOLQGA-UHFFFAOYSA-N
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Description

7-(1-Benzothiophen-2-yl)-5-chloroquinolin-8-ol is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a quinoline core substituted with a benzothiophene moiety and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(1-Benzothiophen-2-yl)-5-chloroquinolin-8-ol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe chlorination step is often performed using reagents like thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-(1-Benzothiophen-2-yl)-5-chloroquinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

7-(1-Benzothiophen-2-yl)-5-chloroquinolin-8-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(1-Benzothiophen-2-yl)-5-chloroquinolin-8-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Uniqueness: 7-(1-Benzothiophen-2-yl)-5-chloroquinolin-8-ol stands out due to its unique combination of a quinoline core with a benzothiophene moiety and a chlorine atom. This structural arrangement imparts distinct electronic and steric properties, enhancing its reactivity and interaction with biological targets .

Properties

CAS No.

648896-46-2

Molecular Formula

C17H10ClNOS

Molecular Weight

311.8 g/mol

IUPAC Name

7-(1-benzothiophen-2-yl)-5-chloroquinolin-8-ol

InChI

InChI=1S/C17H10ClNOS/c18-13-9-12(17(20)16-11(13)5-3-7-19-16)15-8-10-4-1-2-6-14(10)21-15/h1-9,20H

InChI Key

HKWYDSLFEOLQGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=C4C=CC=NC4=C3O)Cl

Origin of Product

United States

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